1-(3,5-Dimethoxy-4-propoxyphenyl)propan-2-amine
Description
The exact mass of the compound this compound is 253.16779360 g/mol and the complexity rating of the compound is 211. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1-(3,5-dimethoxy-4-propoxyphenyl)propan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-5-6-18-14-12(16-3)8-11(7-10(2)15)9-13(14)17-4/h8-10H,5-7,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMCHCCXGKYEKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1OC)CC(C)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201234925 | |
| Record name | 3,5-Dimethoxy-α-methyl-4-propoxybenzeneethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201234925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
501700-11-4 | |
| Record name | 3,5-Dimethoxy-α-methyl-4-propoxybenzeneethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=501700-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3c-P | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0501700114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dimethoxy-α-methyl-4-propoxybenzeneethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201234925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3C-P | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KRX4MHV7L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Synthesis Methodologies
Precursor Identification and Sourcing for 1-(3,5-Dimethoxy-4-propoxyphenyl)propan-2-amine
The selection of appropriate starting materials is critical for an efficient synthetic route. The structure of the target molecule logically dictates the primary precursors required for its assembly.
Syringaldehyde (B56468) (4-hydroxy-3,5-dimethoxybenzaldehyde) is a pivotal starting material for the synthesis of this compound. This aromatic aldehyde possesses the required 3,5-dimethoxy substitution pattern and a hydroxyl group at the 4-position, which serves as a handle for introducing the necessary propoxy group. Syringaldehyde is a naturally occurring compound and is also synthetically accessible, making it a viable precursor for laboratory and potential larger-scale synthesis. researchgate.net Its inherent structure provides the foundational framework of the target molecule's phenyl ring.
To construct the propan-2-amine side chain, nitroethane is the reagent of choice. Nitroethane serves as a two-carbon synthon that, through a condensation reaction, attaches to the aldehyde group of the modified syringaldehyde precursor. wikipedia.orgsciencemadness.org This reaction is fundamental in the synthesis of many phenethylamines, establishing the carbon skeleton of the side chain and introducing the nitrogen atom in the form of a nitro group, which is later reduced. wikipedia.org
Alkyl halides, specifically a propyl halide such as 1-bromopropane (B46711) or 1-iodopropane, are essential for modifying the syringaldehyde precursor. They are used to introduce the propoxy group onto the phenyl ring via an alkylation reaction at the 4-position hydroxyl group.
| Precursor | Role in Synthesis |
| Syringaldehyde | Provides the 3,5-dimethoxybenzaldehyde (B42067) core structure. |
| Nitroethane | Source of the C2-N unit for the propan-2-amine side chain. wikipedia.org |
| Propyl Halide (e.g., 1-Bromopropane) | Alkylating agent to form the 4-propoxy group. |
Classical Synthetic Pathways
The classical synthesis of this compound from syringaldehyde can be delineated into three principal stages: modification of the precursor, formation of a nitrostyrene (B7858105) intermediate, and reduction to the final amine.
The initial step in the synthetic sequence is the conversion of syringaldehyde to 3,5-dimethoxy-4-propoxybenzaldehyde (B13935688). This transformation is typically achieved through a Williamson ether synthesis. In this reaction, the phenolic hydroxyl group of syringaldehyde is deprotonated by a suitable base (e.g., potassium carbonate, sodium hydride) to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic propyl halide (e.g., 1-bromopropane) in an SN2 reaction, displacing the halide and forming the desired ether linkage. The resulting product, 3,5-dimethoxy-4-propoxybenzaldehyde, contains the fully substituted aromatic ring required for the subsequent steps.
The second stage involves a condensation reaction between 3,5-dimethoxy-4-propoxybenzaldehyde and nitroethane. This reaction, a variant of the Henry Reaction or Knoevenagel condensation, forms the critical carbon-carbon bond that attaches the side chain to the aromatic ring. sciencemadness.orgmdma.ch The reaction is typically catalyzed by a weak base, such as ammonium (B1175870) acetate (B1210297), and involves refluxing the aldehyde and nitroethane. mdma.ch The process results in the formation of a β-nitrostyrene derivative, specifically 1-(3,5-dimethoxy-4-propoxyphenyl)-2-nitroprop-1-ene. This intermediate contains both the double bond and the nitro group that will be reduced in the final step.
The final step in the synthesis is the reduction of the nitrostyrene intermediate, 1-(3,5-dimethoxy-4-propoxyphenyl)-2-nitroprop-1-ene, to the target primary amine, this compound. This conversion requires the reduction of both the alkene double bond and the nitro group. beilstein-journals.org Several reducing agents and methods are effective for this transformation.
| Reduction Method | Reagents | Key Characteristics |
| Complex Metal Hydrides | Lithium aluminum hydride (LiAlH₄) | A powerful, non-selective reducing agent commonly used for this transformation. mdma.chwikipedia.org |
| Catalytic Hydrogenation | H₂, Palladium on carbon (Pd/C) | A clean and efficient method, often providing high yields of the corresponding phenethylamine (B48288). oup.com |
| Borohydride (B1222165) Systems | Sodium borohydride (NaBH₄) / Copper(II) chloride (CuCl₂) | A facile and rapid one-pot procedure that operates under mild conditions. beilstein-journals.orgchemrxiv.orgnih.gov |
| Aluminum Hydride Systems | Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) | An effective reductant for smoothly converting β-nitrostyryl derivatives to β-phenethylamines. mdma.ch |
The choice of reduction strategy can depend on factors such as desired yield, reaction conditions, and laboratory safety considerations. For instance, lithium aluminum hydride is highly reactive, while catalytic hydrogenation and sodium borohydride-based systems offer milder alternatives. beilstein-journals.orgwikipedia.orgoup.com
Reduction Strategies for Nitroalkene to Amine Conversion
Catalytic Hydrogenation Approaches
Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitroalkenes to primary amines. In the context of synthesizing this compound from its nitropropene precursor, this approach offers high yields and clean reaction profiles.
The process typically involves the use of a heterogeneous catalyst, most commonly palladium on a carbon support (Pd/C). The reaction is carried out under a hydrogen atmosphere, with the pressure and temperature being critical parameters that can be optimized to maximize yield and minimize reaction time. Solvents for this reaction are typically polar and protic, such as ethanol (B145695) or methanol, which facilitate the dissolution of the reactants and the interaction with the catalyst surface. The reduction proceeds through the saturation of the carbon-carbon double bond of the nitropropene, followed by the reduction of the nitro group to the amine. The general reaction is depicted below:
Figure 1: Catalytic Hydrogenation of 1-(3,5-Dimethoxy-4-propoxyphenyl)-2-nitropropene
A schematic representation of the reduction of the nitropropene intermediate to the target amine using a palladium on carbon catalyst under a hydrogen atmosphere.
Commonly used catalysts and their typical reaction conditions are summarized in the table below.
| Catalyst | Support | Pressure (psi) | Temperature (°C) | Solvent |
| Palladium | Carbon | 60-500 | 25-100 | Ethanol, Methanol |
| Platinum | Oxide (Adam's catalyst) | Atmospheric - 100 | Room Temperature | Acetic Acid, Ethanol |
| Raney Nickel | - | 500-1500 | 50-150 | Ethanol |
This table presents typical catalysts and conditions for the catalytic hydrogenation of nitroalkenes to phenethylamines. The optimal conditions for the specific synthesis of this compound may require further optimization.
Metal Hydride Reductions (e.g., Sodium Borohydride/Copper(II) Chloride Systems)
An alternative to catalytic hydrogenation for the reduction of the nitropropene intermediate is the use of metal hydride reagents. While powerful reducing agents like lithium aluminum hydride (LiAlH4) can be effective, milder and more selective systems are often preferred for their operational simplicity and safety. One such system is the combination of sodium borohydride (NaBH4) and a copper(II) salt, such as copper(II) chloride (CuCl2). uni.luresearchgate.net
This one-pot procedure offers a rapid and high-yielding route to phenethylamines from their corresponding β-nitrostyrenes. uni.luresearchgate.net The reaction is typically carried out in a protic solvent mixture, such as isopropanol (B130326) and water. The copper(II) chloride is believed to act as a catalyst, facilitating the reduction of both the carbon-carbon double bond and the nitro group by sodium borohydride. uni.lu This method is advantageous as it often does not require an inert atmosphere and proceeds under relatively mild conditions. researchgate.net
| Reducing System | Catalyst | Solvent | Temperature (°C) | Reaction Time |
| Sodium Borohydride | Copper(II) Chloride | Isopropanol/Water | Reflux | 10-30 minutes |
This interactive table summarizes the key parameters for the metal hydride reduction of β-nitrostyrenes using the NaBH4/CuCl2 system, which is applicable to the synthesis of this compound.
Optimization of Reaction Conditions and Yields
The efficiency of the synthesis of this compound is highly dependent on the careful optimization of reaction conditions for each step.
For the initial Henry reaction to form the nitropropene intermediate, key variables include the choice of base catalyst, solvent, and temperature. Common bases include primary amines like n-butylamine or ammonium acetate. The reaction is often carried out in a protic solvent like ethanol or methanol, and the temperature can be adjusted to control the reaction rate and minimize side reactions.
In the subsequent reduction step , whether by catalytic hydrogenation or metal hydride reduction, several factors influence the yield and purity of the final product.
For Catalytic Hydrogenation:
Catalyst Loading: The amount of catalyst (e.g., Pd/C) used can impact the reaction rate. Higher loading can lead to faster reactions but also increases cost and can sometimes lead to over-reduction or side reactions.
Hydrogen Pressure: Higher pressures generally increase the rate of hydrogenation but require specialized equipment. The optimal pressure is a balance between reaction speed and practical considerations.
Temperature: Increasing the temperature can accelerate the reaction, but excessive heat may lead to catalyst degradation or unwanted side reactions. A typical range for the hydrogenation of nitropropenes is 25-100 °C. google.com
Solvent: The choice of solvent can affect the solubility of the substrate and the activity of the catalyst. Alcohols are common choices for this type of reduction. google.com
For Metal Hydride Reductions (NaBH4/CuCl2):
Stoichiometry of Reagents: The molar ratios of sodium borohydride and copper(II) chloride to the nitropropene substrate are critical for achieving complete reduction without the formation of significant byproducts.
Reaction Time: While this method is generally fast, monitoring the reaction progress by techniques like thin-layer chromatography (TLC) is essential to determine the optimal reaction time and prevent potential degradation of the product. uni.lu
Temperature: The reaction is typically run at reflux to ensure a sufficient reaction rate. researchgate.net
Careful control and optimization of these parameters are crucial for maximizing the yield and purity of this compound.
Enantioselective and Stereoselective Synthesis
The this compound molecule contains a chiral center at the carbon atom adjacent to the amine group. Therefore, the synthesis of enantiomerically pure forms of this compound is of significant interest. This can be achieved through various enantioselective and stereoselective strategies.
Biocatalytic Approaches for Enantiopure Phenethylamines
Biocatalysis has emerged as a powerful tool for the synthesis of chiral amines with high enantioselectivity. Enzymes such as transaminases (TAs) and amine dehydrogenases (ADHs) are particularly well-suited for this purpose.
Transaminases can catalyze the asymmetric amination of a prochiral ketone precursor, 1-(3,5-Dimethoxy-4-propoxyphenyl)propan-2-one. In this process, an amine donor, such as isopropylamine, transfers its amino group to the ketone, generating the chiral amine and a ketone byproduct (acetone). By using an enantioselective transaminase, it is possible to produce either the (R)- or (S)-enantiomer of the target amine with high enantiomeric excess (ee). The reaction equilibrium can be shifted towards the product side by using a large excess of the amine donor or by removing the ketone byproduct.
Amine dehydrogenases offer another route for the reductive amination of the corresponding ketone. In the presence of ammonia (B1221849) and a cofactor such as nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NAD(P)H), an amine dehydrogenase can stereoselectively reduce the imine formed in situ from the ketone and ammonia, yielding the chiral primary amine. A cofactor regeneration system, often involving an enzyme like glucose dehydrogenase or formate (B1220265) dehydrogenase, is typically employed to make the process economically viable.
The selection of the appropriate enzyme and the optimization of reaction conditions, including pH, temperature, and substrate/cofactor concentrations, are critical for achieving high conversion and enantioselectivity.
Chiral Auxiliary and Asymmetric Synthesis Strategies
Classical asymmetric synthesis methodologies often employ chiral auxiliaries to control the stereochemical outcome of a reaction. For the synthesis of chiral phenethylamines, a common strategy involves the use of a chiral auxiliary, such as pseudoephedrine, to direct the stereoselective alkylation of a carbonyl compound.
In a typical sequence, a carboxylic acid precursor is first coupled with a chiral auxiliary, for instance, (R,R)- or (S,S)-pseudoephedrine, to form a chiral amide. The α-proton of this amide can then be deprotonated with a strong, non-nucleophilic base to form a chiral enolate. Subsequent reaction of this enolate with an electrophile, such as a methyl halide, proceeds with high diastereoselectivity, controlled by the stereodirecting group of the auxiliary. Finally, cleavage of the chiral auxiliary from the product yields the enantiomerically enriched α-substituted carboxylic acid, which can then be converted to the target amine through reactions like the Curtius rearrangement.
While effective, this method requires additional steps for the attachment and removal of the chiral auxiliary.
Advanced Synthetic Techniques and Novel Route Development
Research into the synthesis of phenethylamine derivatives is ongoing, with a focus on developing more efficient, sustainable, and versatile methods. Advanced techniques such as flow chemistry and novel catalytic systems are being explored to improve upon traditional batch processes.
Flow chemistry offers several advantages, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for process automation and scalability. For the synthesis of this compound, a continuous flow process could be designed for both the Henry reaction and the subsequent reduction step, potentially leading to higher yields and purities with reduced reaction times.
The development of novel catalysts is another active area of research. This includes the design of more active and selective heterogeneous catalysts for hydrogenation that can operate under milder conditions and are easily recyclable. In the realm of asymmetric synthesis, the discovery and engineering of new biocatalysts with broader substrate scopes and improved stability continue to expand the possibilities for producing enantiopure amines. Furthermore, the development of novel chiral organocatalysts and metal-based asymmetric catalysts for the reductive amination of ketones or the asymmetric reduction of nitroalkenes offers promising avenues for the efficient synthesis of chiral phenethylamines like this compound.
Characterization of Synthetic Intermediates and Final Product Purity
The successful synthesis of this compound relies on the careful execution of each reaction step and the thorough characterization of the resulting products. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are employed to verify the structure and assess the purity of the synthetic intermediates and the final amine.
A plausible and frequently utilized synthetic approach begins with the O-propylation of syringaldehyde. This is typically achieved by reacting syringaldehyde with a propylating agent, such as 1-bromopropane or propyl iodide, in the presence of a base like potassium carbonate in a suitable solvent like acetone. This reaction yields the first key intermediate, 3,5-dimethoxy-4-propoxybenzaldehyde .
The subsequent step involves a Henry condensation reaction between 3,5-dimethoxy-4-propoxybenzaldehyde and nitroethane. This base-catalyzed reaction, often using a catalyst like ammonium acetate, forms the carbon-carbon bond necessary for the propan-2-amine side chain, resulting in the formation of 1-(3,5-dimethoxy-4-propoxyphenyl)-2-nitropropene .
Finally, the target compound, This compound , is obtained by the reduction of the nitropropene intermediate. A powerful reducing agent, such as lithium aluminum hydride (LAH), is commonly used for this transformation, which reduces the nitro group to a primary amine and also reduces the carbon-carbon double bond of the propene side chain.
The purity of the final product is typically ascertained by techniques like GC-MS, which can separate the target compound from any unreacted starting materials or byproducts. The mass spectrum provides the molecular weight and fragmentation pattern, confirming the identity of the compound, while the gas chromatogram indicates its purity.
Below are tables detailing the expected analytical data for the key intermediates and the final product based on analogous chemical structures and general principles of spectroscopy.
Table 1: Characterization Data for 3,5-Dimethoxy-4-propoxybenzaldehyde
| Parameter | Data |
| Molecular Formula | C₁₂H₁₆O₄ |
| Molecular Weight | 224.25 g/mol |
| Appearance | White to off-white crystalline solid |
| ¹H NMR (CDCl₃, δ) | ~9.8 (s, 1H, -CHO), ~7.1 (s, 2H, Ar-H), ~4.0 (t, 2H, -OCH₂CH₂CH₃), ~3.9 (s, 6H, -OCH₃), ~1.9 (sext, 2H, -OCH₂CH₂CH₃), ~1.0 (t, 3H, -OCH₂CH₂CH₃) |
| ¹³C NMR (CDCl₃, δ) | ~191 (-CHO), ~154 (Ar-C), ~144 (Ar-C), ~131 (Ar-C), ~106 (Ar-C), ~75 (-OCH₂-), ~56 (-OCH₃), ~23 (-CH₂-), ~10 (-CH₃) |
| Mass Spectrum (EI) | m/z (%): 224 (M+), 195, 181, 153 |
Table 2: Characterization Data for 1-(3,5-Dimethoxy-4-propoxyphenyl)-2-nitropropene
| Parameter | Data |
| Molecular Formula | C₁₄H₁₉NO₅ |
| Molecular Weight | 281.31 g/mol |
| Appearance | Yellow crystalline solid |
| ¹H NMR (CDCl₃, δ) | ~8.1 (s, 1H, Ar-CH=), ~6.7 (s, 2H, Ar-H), ~4.0 (t, 2H, -OCH₂CH₂CH₃), ~3.9 (s, 6H, -OCH₃), ~2.5 (s, 3H, =C(NO₂)CH₃), ~1.9 (sext, 2H, -OCH₂CH₂CH₃), ~1.0 (t, 3H, -OCH₂CH₂CH₃) |
| ¹³C NMR (CDCl₃, δ) | ~153 (Ar-C), ~149 (=C(NO₂)CH₃), ~140 (Ar-C), ~138 (Ar-CH=), ~125 (Ar-C), ~107 (Ar-C), ~75 (-OCH₂-), ~56 (-OCH₃), ~23 (-CH₂-), ~14 (=C(NO₂)CH₃), ~10 (-CH₃) |
| Mass Spectrum (EI) | m/z (%): 281 (M+), 235, 204, 193 |
Table 3: Characterization Data for this compound
| Parameter | Data |
| Molecular Formula | C₁₄H₂₃NO₃ |
| Molecular Weight | 253.34 g/mol |
| Appearance | Colorless oil or low-melting solid |
| ¹H NMR (CDCl₃, δ) | ~6.4 (s, 2H, Ar-H), ~3.9 (t, 2H, -OCH₂CH₂CH₃), ~3.8 (s, 6H, -OCH₃), ~3.2 (m, 1H, -CH(NH₂)CH₃), ~2.7 (dd, 1H, Ar-CH₂-), ~2.5 (dd, 1H, Ar-CH₂-), ~1.8 (sext, 2H, -OCH₂CH₂CH₃), ~1.1 (d, 3H, -CH(NH₂)CH₃), ~1.0 (t, 3H, -OCH₂CH₂CH₃) |
| ¹³C NMR (CDCl₃, δ) | ~153 (Ar-C), ~135 (Ar-C), ~133 (Ar-C), ~105 (Ar-C), ~74 (-OCH₂-), ~56 (-OCH₃), ~48 (-CH(NH₂)-), ~45 (Ar-CH₂-), ~24 (-CH₂-), ~23 (-CH(NH₂)CH₃), ~10 (-CH₃) |
| Mass Spectrum (EI) | m/z (%): 253 (M+), 210, 196, 44 (base peak) |
| Purity (GC-MS) | >98% (typical) |
Advanced Analytical Characterization and Identification Techniques
Spectroscopic Methods for Structural Elucidation
Spectroscopic analysis provides a detailed view of the molecular architecture of 1-(3,5-Dimethoxy-4-propoxyphenyl)propan-2-amine. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy are indispensable for its characterization.
NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.
The aromatic region would likely show a singlet for the two equivalent aromatic protons (H-2' and H-6'). The propoxy group would produce a triplet for the terminal methyl protons, a sextet for the methylene (B1212753) protons adjacent to the methyl group, and another triplet for the methylene protons attached to the oxygen atom. The two methoxy (B1213986) groups, being equivalent, would generate a single sharp singlet. The aliphatic chain protons would present as a doublet for the methyl group, a multiplet for the methine proton adjacent to the amine and methyl groups, and two distinct signals for the diastereotopic methylene protons adjacent to the aromatic ring.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |
|---|---|---|---|
| Ar-H | ~6.4-6.6 | s | 2H |
| O-CH₂(CH₂)CH₃ | ~3.8-4.0 | t | 2H |
| O-CH₃ | ~3.8 | s | 6H |
| CH(NH₂) | ~3.0-3.3 | m | 1H |
| Ar-CH₂ | ~2.5-2.8 | m | 2H |
| OCH₂(CH₂)CH₃ | ~1.7-1.9 | sextet | 2H |
| CH(CH₃) | ~1.1-1.3 | d | 3H |
| OCH₂CH₂(CH₃) | ~0.9-1.1 | t | 3H |
Similar to ¹H NMR, specific experimental ¹³C NMR data for this compound is not widely published. However, a predicted spectrum can be constructed. The aromatic ring would display signals for the quaternary carbons and the protonated carbons. The propoxy and methoxy groups would each have characteristic signals, as would the carbons of the propan-2-amine side chain.
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-3', C-5' | ~153 |
| C-4' | ~137 |
| C-1' | ~134 |
| C-2', C-6' | ~105 |
| O-CH₂ | ~75 |
| O-CH₃ | ~56 |
| CH(NH₂) | ~50 |
| Ar-CH₂ | ~43 |
| CH(CH₃) | ~23 |
| OCH₂-CH₂ | ~23 |
To confirm the assignments made in one-dimensional NMR, two-dimensional techniques are employed.
COSY (Correlation Spectroscopy) would reveal proton-proton couplings, for instance, between the protons of the propoxy chain and between the protons of the propan-2-amine side chain.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would establish direct one-bond correlations between protons and the carbons they are attached to.
HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range couplings (typically 2-3 bonds) between protons and carbons, which is crucial for connecting the different fragments of the molecule, such as linking the aromatic protons to the carbons of the side chain and the methoxy groups.
Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule. docbrown.info
The IR and Raman spectra of this compound would be expected to show characteristic absorption bands for its functional groups. The primary amine group would exhibit N-H stretching vibrations, typically in the 3300-3500 cm⁻¹ region. C-H stretching vibrations from the aromatic ring, methoxy, propoxy, and alkyl groups would appear around 2850-3100 cm⁻¹. The C-O stretching of the ether linkages (methoxy and propoxy) would be visible in the 1000-1300 cm⁻¹ range. Aromatic C=C stretching bands would be observed in the 1400-1600 cm⁻¹ region. Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring and the C-C backbone. ojp.govrsc.org
Predicted IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch | Primary Amine | 3300-3500 |
| C-H Stretch | Aromatic | 3000-3100 |
| C-H Stretch | Aliphatic (CH₃, CH₂, CH) | 2850-2970 |
| C=C Stretch | Aromatic Ring | 1400-1600 |
| N-H Bend | Primary Amine | 1580-1650 |
| C-O Stretch | Aryl-Alkyl Ether | 1200-1275 |
| C-O Stretch | Alkyl Ether | 1070-1150 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to measure the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption is characteristic of the electronic transitions within a molecule. For this compound, the primary chromophore responsible for UV absorption is the substituted benzene (B151609) ring.
Aromatic compounds typically exhibit one or more absorption bands in the UV region arising from π → π* electronic transitions. science-softcon.descience-softcon.de The exact position (λmax) and intensity (molar absorptivity, ε) of these bands are influenced by the nature and position of the substituents on the aromatic ring. science-softcon.de The presence of three alkoxy groups (two methoxy and one propoxy) on the benzene ring acts as auxochromes, which can cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) compared to unsubstituted benzene. researchgate.net The UV-Vis spectrum is therefore useful as a preliminary characterization step, though it generally lacks the specificity required for unambiguous identification when compared to mass spectrometry or nuclear magnetic resonance spectroscopy. The absorption profile can also be influenced by the solvent used for analysis. researchgate.net
Interactive Data Table: Expected UV-Vis Absorption Properties
| Chromophore | Expected Transition | Approximate λmax Range (nm) | Influencing Factors |
|---|---|---|---|
| Substituted Benzene Ring | π → π* | 260 - 290 | Solvent Polarity, pH, Ring Substituents |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable tool for the structural elucidation and identification of organic molecules. It provides information about the mass-to-charge ratio (m/z) of the intact molecule (as a molecular ion or pseudomolecular ion) and its fragments, offering a molecular fingerprint. researchgate.net
Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net It is a cornerstone technique in forensic drug analysis for volatile and thermally stable compounds like phenethylamines. nih.gov The sample is first vaporized and separated based on its boiling point and affinity for the stationary phase of the GC column. As the separated components elute from the column, they enter the mass spectrometer's ion source, where they are ionized and fragmented. nih.gov
Electron Ionization (EI) is a hard ionization technique that uses high-energy electrons to bombard the analyte molecule, causing it to lose an electron and form a positively charged molecular ion (M•+). mdpi.com This molecular ion is often energetically unstable and undergoes extensive and reproducible fragmentation. The resulting pattern of fragment ions is characteristic of the molecule's structure. arkat-usa.org
For amphetamine derivatives, the most prominent fragmentation pathway is the α-cleavage (cleavage of the bond beta to the aromatic ring), which results in the formation of a stable iminium cation. nih.govmdpi.com In the case of this compound, this cleavage is expected to produce a base peak at m/z 44. docbrown.info Another significant fragmentation involves the cleavage of the Cα-Cβ bond to yield the substituted benzyl (B1604629) cation at m/z 209. This fragmentation pattern provides crucial information for identifying the amphetamine-type side chain and the substituted aromatic ring structure. ojp.gov
Interactive Data Table: Predicted EI-MS Fragmentation for this compound
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 253 | [C14H23NO3]•+ | Molecular Ion (M•+) |
| 209 | [C11H15O3]+ | β-cleavage, loss of •C2H6N |
| 44 | [C2H6N]+ | α-cleavage, formation of the iminium cation (base peak) |
The identification of a compound by GC-MS is typically confirmed by comparing its acquired mass spectrum with a reference spectrum contained within a spectral library. nih.gov Large, curated databases such as the NIST/EPA/NIH Mass Spectral Library or the Wiley Registry of Mass Spectral Data contain hundreds of thousands of EI spectra. nist.gov A search algorithm compares the m/z values and relative abundances of the ions in the unknown spectrum to those in the library. The comparison generates a "match quality" or "similarity index" score, with a high score indicating a probable match and confirming the identity of the compound. researchgate.net This method is highly reliable for known substances for which a reference spectrum exists.
Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique that couples the separation power of high-performance liquid chromatography (HPLC) with the high sensitivity and selectivity of mass spectrometry. kuleuven.be It is particularly suited for analyzing compounds that are non-volatile or thermally labile. nih.gov Tandem mass spectrometry (MS/MS) adds another layer of specificity by allowing for the fragmentation of a selected precursor ion and the analysis of its product ions. amazonaws.com
For the analysis of this compound, a common approach involves reversed-phase HPLC using a C18 column with a mobile phase consisting of an acidified water-acetonitrile gradient. nih.gov Ionization is typically achieved using electrospray ionization (ESI) in the positive ion mode, which generates the protonated molecule, [M+H]+, at m/z 254. In an MS/MS experiment, this precursor ion is selected and fragmented in a collision cell to produce characteristic product ions. Monitoring specific precursor-to-product ion transitions (Selected Reaction Monitoring or SRM) provides excellent selectivity and sensitivity for quantitative analysis. mdpi.com
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm). core.ac.uk This precision allows for the determination of the elemental composition of a molecule and its fragments, which is a powerful tool for identifying unknown compounds and differentiating between isobaric species (molecules with the same nominal mass but different elemental formulas). mdpi.commdpi.com
Using HRMS, the exact mass of the protonated molecule of this compound ([M+H]+) can be measured and compared to its theoretical (calculated) mass. A close correlation between the measured and theoretical mass confirms the elemental formula of the compound, providing a high degree of confidence in its identification. mdpi.com This is particularly crucial in the context of novel psychoactive substances where reference standards may not be available. nih.gov
Interactive Data Table: HRMS Data for this compound
| Ion | Elemental Formula | Theoretical Monoisotopic Mass (Da) |
|---|---|---|
| [M+H]+ | C14H24NO3 | 254.1751 |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) is an indispensable technique for the structural elucidation and confirmation of "this compound". This method involves the selection of a precursor ion, typically the protonated molecule [M+H]⁺, its fragmentation through collision-induced dissociation (CID), and subsequent analysis of the resulting product ions. The fragmentation pattern provides a molecular fingerprint that is highly specific to the compound's structure.
For "this compound", the primary fragmentation pathways are predictable based on the established fragmentation of phenethylamine (B48288) derivatives. The most prominent fragmentation is expected to be the cleavage of the C-C bond beta to the aromatic ring (alpha to the amine group), resulting in the formation of a stable benzylic cation. Another significant fragmentation pathway would involve the loss of the propoxy group and subsequent rearrangements.
Key fragmentation pathways for protonated "this compound" would likely include:
Formation of the 3,5-dimethoxy-4-propoxybenzyl cation: This would occur through the cleavage of the bond between the alpha and beta carbons of the propane (B168953) chain, leading to a highly stabilized resonant cation.
Loss of propene from the propoxy group: A neutral loss of propene (C₃H₆) from the precursor ion is a common fragmentation for alkoxy-substituted aromatic compounds.
Sequential loss of methyl groups: The methoxy groups on the phenyl ring can also undergo fragmentation, leading to the loss of methyl radicals or formaldehyde.
The following table summarizes the predicted major product ions in the MS/MS spectrum of "this compound".
| Precursor Ion (m/z) | Proposed Fragment Structure | Fragment Ion (m/z) | Neutral Loss |
| [C₁₄H₂₃NO₃+H]⁺ | 3,5-dimethoxy-4-propoxybenzyl cation | [C₁₂H₁₇O₃]⁺ | C₂H₆N |
| [C₁₄H₂₃NO₃+H]⁺ | Ion from loss of propene | [C₁₁H₁₇NO₃+H]⁺ | C₃H₆ |
| [C₁₄H₂₃NO₃+H]⁺ | Ion from loss of propanol | [C₁₁H₁₅NO₂+H]⁺ | C₃H₈O |
| [C₁₂H₁₇O₃]⁺ | Ion from loss of formaldehyde | [C₁₁H₁₃O₂]⁺ | CH₂O |
These characteristic fragmentation patterns allow for the unambiguous identification of "this compound" and its differentiation from structurally related compounds.
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Isomer Differentiation
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful analytical technique that separates ions in the gas phase based on their size, shape, and charge. This technique is particularly valuable for the differentiation of isomers, which have the same mass-to-charge ratio and are therefore indistinguishable by mass spectrometry alone. For "this compound", IMS-MS can be employed to distinguish it from its constitutional isomers, such as those with different substitution patterns on the aromatic ring or variations in the alkyl chain.
The separation in IMS is based on the different drift times of ions through a gas-filled drift tube under the influence of a weak electric field. The collision cross-section (CCS) of an ion, which is a measure of its rotational average projected area, is a key parameter that determines its drift time. Isomers with different three-dimensional structures will have different CCS values and, consequently, different drift times, enabling their separation.
Furthermore, the protonation site of the molecule can influence its gas-phase conformation and result in different mobility profiles. For "this compound", protonation can occur at the primary amine or potentially at one of the oxygen atoms of the methoxy or propoxy groups, leading to different protomers with distinct CCS values. The ability of IMS-MS to separate these protomers can provide additional structural information.
The table below illustrates the potential application of IMS-MS for the differentiation of hypothetical isomers of "this compound". The CCS values are hypothetical and serve to demonstrate the principle of separation.
| Isomer | Potential Structural Difference | Expected Relative CCS Value |
| This compound | Target Compound | Baseline |
| 1-(2,5-Dimethoxy-4-propoxyphenyl)propan-2-amine | Positional Isomer | Different |
| 1-(3,4-Dimethoxy-5-propoxyphenyl)propan-2-amine | Positional Isomer | Different |
| 1-(3,5-Dimethoxy-4-isopropoxyphenyl)propan-2-amine | Branching Isomer | Different |
The high resolving power of modern IMS-MS instruments can provide baseline or near-baseline separation of such isomers, making it a crucial tool for the unambiguous identification of "this compound" in complex mixtures.
Chromatographic Separation Techniques
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical compounds and research chemicals like "this compound". This technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For substituted phenethylamines, reversed-phase HPLC is the most common approach.
A typical HPLC method for the purity assessment of "this compound" would utilize a C18 (octadecylsilyl) stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic modifier, such as acetonitrile (B52724) or methanol. The separation is achieved by gradient elution, where the proportion of the organic modifier is gradually increased over time to elute compounds with increasing hydrophobicity.
Detection is typically performed using a diode-array detector (DAD) or a UV-Vis detector set at a wavelength where the analyte exhibits strong absorbance, which for phenethylamines is usually in the range of 200-300 nm. Mass spectrometric detection (LC-MS) can also be coupled with HPLC to provide mass information for each separated component, aiding in the identification of impurities.
The table below outlines a typical set of HPLC conditions for the purity analysis of "this compound".
| Parameter | Condition |
| Column | C18, 2.7 µm particle size, 100 x 2.1 mm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Detection | DAD at 220 nm and 280 nm |
| Injection Volume | 5 µL |
This method would be capable of separating the main compound from potential impurities, such as precursors from the synthesis, side-products, and degradation products.
Thin-Layer Chromatography (TLC) for Screening
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is well-suited for the initial screening of "this compound". It is particularly useful for monitoring the progress of chemical reactions, identifying compounds in a mixture, and determining the purity of a substance.
For the analysis of phenethylamine derivatives, silica (B1680970) gel 60 F₂₅₄ plates are commonly used as the stationary phase. The separation is achieved by developing the plate in a sealed chamber containing a suitable mobile phase. The choice of the mobile phase is critical for achieving good separation. A variety of solvent systems can be employed, and their polarity can be adjusted to optimize the separation of the target compound from any impurities.
After development, the separated spots are visualized. If the compounds are fluorescent, they can be visualized under UV light (typically at 254 nm or 365 nm). For non-fluorescent compounds, various staining reagents can be used. A common reagent for visualizing amines is a ninhydrin (B49086) solution, which reacts with primary and secondary amines to produce a colored spot.
The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound under a specific set of TLC conditions and can be used for its identification.
The following table provides examples of mobile phase systems that could be suitable for the TLC analysis of "this compound" on silica gel plates.
| Mobile Phase System | Composition (v/v) | Expected Rf Range |
| System A | Ethyl acetate (B1210297) : Methanol : Ammonia (B1221849) (85:10:5) | 0.4 - 0.6 |
| System B | Chloroform : Methanol (9:1) | 0.3 - 0.5 |
| System C | Toluene : Diethylamine (9:1) | 0.5 - 0.7 |
These systems offer a range of polarities and selectivities, allowing for the effective screening of "this compound".
Development and Validation of Analytical Methods for Detection and Identification in Research Settings
Method Sensitivity, Selectivity, and Robustness
The development and validation of analytical methods for the detection and identification of "this compound" in research settings are crucial to ensure the reliability and accuracy of experimental data. The validation process involves establishing key performance characteristics of the method, including sensitivity, selectivity, and robustness. nih.govnih.gov
Sensitivity refers to the ability of the method to detect and quantify low concentrations of the analyte. Key parameters for assessing sensitivity are the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration of the analyte that can be reliably distinguished from the background noise, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. For a highly sensitive method, such as LC-MS/MS, the LOD and LOQ for "this compound" would be expected to be in the low ng/mL to pg/mL range.
Selectivity (or specificity) is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. In chromatographic methods, selectivity is demonstrated by the ability to achieve baseline separation of the analyte peak from all other peaks. For mass spectrometric methods, selectivity is achieved by monitoring specific precursor-to-product ion transitions in MS/MS, which provides a high degree of confidence in the identification of the analyte.
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For an HPLC method, robustness would be assessed by evaluating the effect of small changes in parameters such as mobile phase composition, pH, column temperature, and flow rate on the analytical results. A robust method will show minimal variation in retention time, peak shape, and quantification when subjected to these minor changes.
The table below summarizes the key validation parameters and their typical acceptance criteria for an analytical method for "this compound".
| Validation Parameter | Description | Typical Acceptance Criteria |
| Sensitivity | ||
| Limit of Detection (LOD) | Lowest detectable concentration | Signal-to-Noise ratio ≥ 3 |
| Limit of Quantification (LOQ) | Lowest quantifiable concentration | Signal-to-Noise ratio ≥ 10; RSD ≤ 20% |
| Selectivity | Ability to differentiate the analyte from other substances | No interfering peaks at the retention time of the analyte |
| Robustness | Insensitivity to small variations in method parameters | RSD of results < 5% under varied conditions |
| Precision | Closeness of repeated measurements | RSD ≤ 2% for assay; RSD ≤ 5% for impurities |
| Accuracy | Closeness of the measured value to the true value | Recovery of 98-102% for assay |
By thoroughly validating the analytical method, researchers can ensure that the data generated for "this compound" is of high quality, reliable, and fit for its intended purpose. frontiersin.org
Challenges in NPS Analytical Method Development
The rapid emergence and structural diversity of Novel Psychoactive Substances (NPS), including phenethylamine derivatives like this compound, present significant and persistent challenges for forensic and clinical laboratories. oup.comlgcstandards.com Developing robust and reliable analytical methods is a continuous race against the clandestine chemists who design these compounds to circumvent existing drug laws. clinicallab.comtheanalyticalscientist.com The analytical hurdles span from the acquisition of appropriate reference materials to the inherent chemical properties of the molecules themselves and the complex matrices in which they are found.
A primary obstacle in the analysis of new compounds is the lack of certified reference materials (CRMs). brjac.com.brresearchgate.net For a substance like this compound, its novelty means that a well-characterized, high-purity standard may not be commercially available. clinicallab.com CRMs are essential for the definitive identification and quantification of a substance, serving as the benchmark for method validation and quality control. sigmaaldrich.comnih.gov The traditional process for producing and certifying reference materials is often too slow to keep pace with the rapid appearance of new NPS in the illicit market. researchgate.net This scarcity forces laboratories to use less-characterized materials or to engage in costly and time-consuming in-house synthesis and purification, which can delay the identification of emerging public health threats. nih.gov
Another significant analytical challenge is the differentiation of isomers. Phenethylamines and their derivatives are classes of compounds notorious for the existence of numerous structural and positional isomers. mdma.ch These isomers often have the same molecular weight and can produce nearly indistinguishable mass spectra under standard electron impact (EI) ionization, which is a common technique in forensic laboratories. mdma.chresearchgate.net For example, regioisomers of phenethylamines can yield a common base peak, making unambiguous identification by mass spectrometry alone difficult. mdma.ch Differentiating this compound from a potential isomer where the propoxy and methoxy groups are in different positions on the phenyl ring would require advanced chromatographic separation or alternative analytical techniques. nih.gov While methods like liquid chromatography can resolve some isomers, developing these separation techniques requires time and expertise. mdma.ch
Furthermore, the analysis of NPS in biological specimens such as blood, urine, and hair is complicated by matrix effects. mdpi.comrsc.org The complex composition of these biological samples can interfere with the analytical signal of the target compound, leading to either suppression or enhancement of the signal. rsc.org This phenomenon can significantly impact the accuracy and precision of quantitative methods. researchgate.net Effective sample preparation is crucial to minimize matrix effects, but developing these extraction and clean-up procedures for each new NPS and matrix type is a demanding and resource-intensive task. clinicallab.commdpi.com
The very nature of the NPS market, characterized by the rapid appearance and often short lifespan of specific compounds, poses a logistical challenge. ojp.gov Analytical methods may be developed and validated for a particular substance only for it to be replaced by a new, structurally similar analogue on the illicit market. researchgate.netojp.gov This constant evolution requires that forensic laboratories adopt flexible, non-targeted screening approaches using high-resolution mass spectrometry (HRMS) to detect unexpected compounds, but these methods also present their own challenges in data processing and interpretation. oup.comojp.gov
Finally, for many NPS, metabolic pathways are initially unknown. nih.gov This is particularly challenging for toxicological analysis, where metabolites are often the primary targets for detection in biological fluids due to the rapid metabolism of the parent drug. Identifying and synthesizing potential metabolites for use as reference standards is a complex process that lags behind the emergence of the parent NPS. researchgate.net
The following table summarizes the key challenges in the development of analytical methods for NPS like this compound.
| Challenge | Description | Impact on Analysis of this compound |
| Lack of Certified Reference Materials (CRMs) | Scarcity of pure, well-characterized standards for newly emerged NPS. clinicallab.combrjac.com.br | Difficulty in confirming identity, validating quantitative methods, and ensuring inter-laboratory comparability. nih.gov |
| Isomer Differentiation | Existence of structural, positional, and stereoisomers with similar physicochemical properties. mdma.chnih.gov | High potential for misidentification with isomers that may have different physiological effects. Requires advanced separation techniques. mdma.ch |
| Matrix Effects | Interference from endogenous components in biological samples (blood, urine, hair) affecting signal intensity. mdpi.comrsc.org | Compromises accuracy and sensitivity of quantitative analysis, potentially leading to false-negative results or inaccurate concentration measurements. |
| Rapid Emergence & Short Lifespan | High turnover rate of specific NPS compounds on the illicit market. ojp.gov | Methods may become obsolete quickly, requiring constant updates to analytical scopes and a reactive rather than proactive approach. clinicallab.com |
| Unknown Metabolism | Metabolic pathways of new substances are not established. researchgate.netnih.gov | Complicates the identification of appropriate target analytes for toxicological screening in biological samples. |
| Sample Complexity and Preparation | NPS are found in diverse physical forms (powders, pills, liquids) and complex "herbal" mixtures. clinicallab.com | Requires the development of versatile and robust sample preparation and extraction protocols to isolate the target analyte. |
Structure Activity Relationships Sar and Computational Modeling
Theoretical Frameworks for Phenethylamine (B48288) SAR
The phenethylamine scaffold, characterized by a phenyl ring connected to an amino group by a two-carbon chain, is the basis for numerous endogenous compounds and synthetic drugs. wikipedia.orgpsychonautwiki.org Modifications to the phenyl ring, the ethyl sidechain, or the amino group can drastically alter a compound's pharmacological profile. wikipedia.org
Influence of Ring Substitutions (Methoxy and Propoxy Groups) on Molecular Characteristics
The substitution pattern on the phenyl ring is a critical determinant of a phenethylamine's activity. The subject compound features methoxy (B1213986) groups at the 3 and 5 positions and a propoxy group at the 4 position.
Research into 2,5-dimethoxyphenethylamines has shown that the 2- and 5-methoxy groups are common features in potent compounds targeting serotonin (B10506) receptors. frontiersin.org The nature of the substituent at the 4-position is particularly influential. Structure-activity relationship studies on a series of 4-alkoxy-substituted 2,5-dimethoxyphenethylamines have demonstrated that extending the 4-alkoxy group can increase binding affinities at the 5-HT₂ₐ and 5-HT₂𝒸 receptors. frontiersin.org This suggests that the 4-propoxy group in 1-(3,5-Dimethoxy-4-propoxyphenyl)propan-2-amine, being larger than the more commonly studied methoxy or ethoxy groups, likely contributes significantly to its receptor interaction profile.
However, the influence of methoxy groups can be target-dependent. For instance, some studies on β-phenethylamine derivatives have indicated that compounds with a methoxy group on the aromatic ring may exhibit very weak or no inhibitory activity on dopamine (B1211576) reuptake. biomolther.orgnih.gov Similarly, while a methoxy group at some positions may not noticeably impact binding affinity to the 5-HT₂ₐ receptor, substitutions at the meta and para positions can have negative effects on affinity. nih.gov
| Ring Substitution Pattern | Observed/Predicted Influence on Molecular Activity | Relevant Receptor/Transporter Targets | Reference |
|---|---|---|---|
| 2,5-Dimethoxy | Common pattern in potent 5-HT₂ receptor ligands. | 5-HT₂ₐ, 5-HT₂𝒸 | frontiersin.org |
| 4-Alkoxy (general) | Extension of the alkoxy chain (e.g., from methoxy to propoxy) generally increases binding affinity. | 5-HT₂ₐ, 5-HT₂𝒸 | frontiersin.org |
| Methoxy (general) | Can result in weak or no inhibition of dopamine reuptake. | Dopamine Transporter (DAT) | biomolther.org |
| Meta/Para Methoxy | Can exert negative effects on binding affinity. | 5-HT₂ₐ | nih.gov |
Impact of Side-Chain Modifications on Conformation and Interactions
The "propan-2-amine" portion of the compound's name indicates the presence of a methyl group on the alpha (α) carbon of the ethyl sidechain. This modification classifies the molecule as a substituted amphetamine. wikipedia.org
This α-methylation has significant implications for the molecule's properties. Compared to their non-methylated phenethylamine counterparts, α-methylated compounds generally show a minor influence on affinity for the 5-HT₂ₐ and 5-HT₂𝒸 receptors. frontiersin.org However, the introduction of the α-methyl group can lead to a diminishment of binding affinities at the 5-HT₁ₐ receptor. frontiersin.org Other modifications to the side-chain, such as the addition of a β-ketone group or the extension of the α-alkyl chain to ethyl or propyl, have also been shown to significantly alter a compound's activity profile. nih.gov The cyclization of the ethyl side chain to form a cyclopropane (B1198618) ring, as seen in analogs of other phenethylamines, is another modification that profoundly impacts conformational freedom and biological activity. researchgate.net
| Side-Chain Modification | Effect on Receptor Affinity (Compared to Phenethylamine Analog) | Reference |
|---|---|---|
| α-Methylation (Amphetamine) | Minor influence on 5-HT₂ₐ/5-HT₂𝒸 affinity. | frontiersin.org |
| α-Methylation (Amphetamine) | Decreased affinity for 5-HT₁ₐ. | frontiersin.org |
| β-Keto Group (Cathinone) | Significantly attenuates certain biological responses. | nih.gov |
| α-Ethyl / α-Propyl Group | Significantly attenuates certain biological responses compared to α-methyl. | nih.gov |
Molecular Modeling and Docking Simulations
Computational techniques are invaluable for predicting how a ligand like this compound might bind to its biological targets at a molecular level.
In Silico Prediction of Ligand-Receptor Interactions (e.g., Serotonin Receptors, Dopamine Transporter)
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. researchgate.net For phenethylamine derivatives, docking studies often focus on serotonin receptors (such as 5-HT₁ₐ, 5-HT₂ₐ, and 5-HT₂𝒸) and monoamine transporters like the dopamine transporter (DAT). nih.govnih.govmdpi.com
| Receptor Target | Key Interacting Residues (Examples from literature) | Type of Interaction | Reference |
|---|---|---|---|
| Serotonin 5-HT₂ Receptors | Aspartate (D3.32) | Electrostatic/Hydrogen bond with ligand's amine | nih.govresearchgate.net |
| Serotonin 5-HT₂ Receptors | Serine (S3.36) | Hydrogen bond with ligand's ring substituents (e.g., oxygens) | nih.govresearchgate.net |
| Dopamine D₃ Receptor | Aspartate (ASP110) | Key electrostatic interaction contributing to binding free energy | nih.gov |
| Serotonin 5-HT₁ₐ Receptor | Aspartate (D116) | Hydrogen bond with ligand's piperazine (B1678402) nitrogen (in arylpiperazines) | mdpi.com |
Conformational Analysis and Energy Landscapes
A molecule's conformation—its specific three-dimensional arrangement—is not static. It can adopt various shapes, each with an associated energy level. Conformational analysis uses computational methods to determine the preferred, lower-energy conformations of a molecule. mdpi.com
The activity of a ligand is highly dependent on its ability to adopt a conformation that is complementary to the receptor's binding site. If a molecule must contort into a high-energy conformation to bind, its affinity for the receptor will be low. nih.govresearchgate.net For this compound, the flexible propoxy chain and the rotatable bonds of the sidechain allow for a range of possible conformations. Computational analysis can map out the energy landscape, identifying the most stable conformations and the energy barriers between them. This information is crucial for understanding whether the molecule can readily adopt the specific "bioactive conformation" required for receptor binding and activation.
Computational Design of Analogs for SAR Studies
The insights gained from SAR, docking, and conformational analysis provide a powerful platform for the rational design of new molecules. researchgate.net By visualizing a ligand docked within a receptor's binding site, chemists can identify opportunities for modification. For example, if the propoxy group of the parent compound sits (B43327) in a large, unoccupied pocket, computational models might suggest that analogs with longer or bulkier alkoxy groups could form additional favorable interactions and thus have higher affinity. frontiersin.org
This in silico approach allows for the virtual screening of many potential analogs, prioritizing the synthesis of only the most promising candidates. nih.gov This process accelerates the development of new ligands with improved properties, such as higher affinity or greater selectivity for a specific receptor subtype, which is a key goal in modern drug discovery. nih.govresearchgate.net
Quantum Chemical Calculations
Quantum chemical calculations have become essential tools for understanding the molecular properties of psychoactive compounds, including phenethylamines. These computational methods provide insights into electronic structure, reactivity, and intermolecular interactions that are difficult to obtain through experimental means alone. researchgate.net
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.net By calculating the electron density, DFT can elucidate various properties of a compound like this compound, also known as 3C-P. This method is employed to determine optimized molecular geometry, vibrational frequencies, and electronic properties. nih.gov
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between the HOMO and LUMO, often called the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and stability. nih.govmdpi.com A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state to an excited state. nih.gov This analysis is crucial for understanding the potential for charge-transfer interactions, where a molecule donates or accepts electrons. researchgate.netmdpi.com
For phenethylamines like this compound, the HOMO is typically located on the electron-rich dimethoxy-propoxyphenyl ring, while the LUMO may be distributed across the ring and side chain. The energies of these orbitals and their gap can be influenced by the nature and position of the substituents. This analysis helps to explain the molecule's ability to participate in charge-transfer complexes with biological receptors. mdpi.com The transfer of charge is believed to be a key aspect of the interactions between ligands and their target proteins. researchgate.net
| Compound Class | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Substituted Phenethylamine | -6.9 to -7.5 | -0.7 to -1.5 | 5.4 to 6.8 |
| Substituted Pyridine | -7.467 | -0.682 | 6.785 |
| Generic Aromatic Amine | -6.880 | -1.475 | 5.405 |
Note: The values in Table 1 are representative examples from computational studies of related molecular structures to illustrate typical energy ranges. Specific values for this compound would require dedicated DFT calculations. mdpi.com
Comparative Structural Analysis with Known Phenethylamine Analogs (e.g., Mescaline, Escaline, 2C-series)
The structure-activity relationships of this compound (3C-P) can be understood by comparing its structure to other well-known phenethylamines. Key analogs for comparison include Mescaline, its longer-chain homolog Escaline, and the 2C series of compounds.
Comparison with Mescaline and its Homologs: Mescaline (3,4,5-trimethoxyphenethylamine) is the foundational compound in this series. nih.gov Structural modifications to mescaline have been shown to significantly alter its properties. Two primary modifications are relevant to 3C-P: homologation of the 4-position alkoxy group and alpha-methylation of the side chain. nih.govnih.gov
Homologation of the 4-Alkoxy Group: Replacing the 4-methoxy group of Mescaline with an ethoxy group yields Escaline (4-ethoxy-3,5-dimethoxyphenethylamine). psychonautwiki.org Further lengthening the chain to a propoxy group results in Proscaline (3,5-dimethoxy-4-propoxyphenylethylamine). Studies using the head-twitch response (HTR) in mice, a behavioral proxy for 5-HT2A receptor activation, have shown that increasing the length of this alkoxy group increases potency relative to mescaline. nih.govnih.gov
Alpha-Methylation: The addition of a methyl group at the alpha position of the ethylamine (B1201723) side chain (the carbon adjacent to the amine group) converts a phenethylamine into a phenylisopropylamine (amphetamine analog). This compound (3C-P) is the alpha-methylated analog of Proscaline. This modification is also known to increase potency in the HTR assay compared to the non-alpha-methylated parent compound. nih.govresearchgate.net Therefore, 3C-P combines two potency-enhancing structural features relative to mescaline.
| Compound | Ring Substitution Pattern | R4-Substituent | Side Chain | Relative Potency (Mouse HTR Assay) nih.govnih.gov |
|---|---|---|---|---|
| Mescaline | 3,5-Dimethoxy, 4-Methoxy | -OCH3 | Ethylamine | Baseline (1.0) |
| Escaline | 3,5-Dimethoxy, 4-Ethoxy | -OCH2CH3 | Ethylamine | More potent than Mescaline |
| Proscaline | 3,5-Dimethoxy, 4-Propoxy | -OCH2CH2CH3 | Ethylamine | More potent than Escaline |
| This compound (3C-P) | 3,5-Dimethoxy, 4-Propoxy | -OCH2CH2CH3 | Isopropylamine (α-CH3) | More potent than Proscaline |
| 2C-B | 2,5-Dimethoxy, 4-Bromo | -Br | Ethylamine | Data not directly comparable in same study |
| TMA-2 | 2,4,5-Trimethoxy | -OCH3 | Isopropylamine (α-CH3) | Approx. 2x Mescaline potency |
Metabolic Pathways in in Vitro and Non Human Models
Identification of Phase I and Phase II Metabolites
The metabolism of xenobiotics like 1-(3,5-Dimethoxy-4-propoxyphenyl)propan-2-amine is anticipated to proceed through two main phases. Phase I metabolism introduces or exposes functional groups, typically rendering the molecule more hydrophilic. Phase II metabolism involves the conjugation of these modified compounds with endogenous molecules to facilitate their excretion.
Phase I Metabolites:
Based on the metabolism of similar phenethylamines, the primary Phase I metabolites of this compound are expected to result from O-dealkylation, hydroxylation, and oxidative deamination.
O-demethylation: The two methoxy (B1213986) groups on the phenyl ring are likely sites for O-demethylation, leading to the formation of phenolic metabolites.
O-depropylation: The propoxy group is also a target for O-dealkylation, resulting in a hydroxyl group at the 4-position of the phenyl ring.
Hydroxylation: The propyl side chain of the propoxy group and the aminopropane side chain can undergo hydroxylation.
Oxidative Deamination: The primary amine group is susceptible to oxidative deamination, a common metabolic pathway for phenethylamines, which would lead to the formation of a ketone metabolite. This can be further metabolized to a carboxylic acid or a primary alcohol.
Phase II Metabolites:
The hydroxylated metabolites formed during Phase I are expected to undergo Phase II conjugation reactions.
Glucuronidation: Phenolic metabolites are likely to be conjugated with glucuronic acid.
Sulfation: Sulfation of the hydroxylated metabolites is another probable Phase II pathway.
N-acetylation: The primary amine group can undergo N-acetylation, a common metabolic route for primary amine-containing compounds.
The following interactive table summarizes the potential metabolites of this compound.
| Metabolic Phase | Predicted Metabolite | Metabolic Reaction |
| Phase I | 1-(3-Hydroxy-5-methoxy-4-propoxyphenyl)propan-2-amine | O-demethylation |
| Phase I | 1-(3,5-Dimethoxy-4-hydroxyphenyl)propan-2-amine | O-depropylation |
| Phase I | 1-(3,5-Dimethoxy-4-(3-hydroxypropoxy)phenyl)propan-2-amine | Hydroxylation of propoxy chain |
| Phase I | 1-(3,5-Dimethoxy-4-propoxyphenyl)propan-2-ol | Hydroxylation of aminopropane chain |
| Phase I | 1-(3,5-Dimethoxy-4-propoxyphenyl)propan-2-one | Oxidative deamination |
| Phase I | 2-(3,5-Dimethoxy-4-propoxyphenyl)propanoic acid | Oxidation of ketone metabolite |
| Phase II | Glucuronide conjugate of phenolic metabolites | Glucuronidation |
| Phase II | Sulfate (B86663) conjugate of phenolic metabolites | Sulfation |
| Phase II | N-acetyl-1-(3,5-Dimethoxy-4-propoxyphenyl)propan-2-amine | N-acetylation |
Enzymatic Biotransformation Mechanisms
The biotransformation of this compound is likely mediated by several key enzyme systems.
O-demethylation and O-depropylation: These reactions are primarily catalyzed by cytochrome P450 (CYP) enzymes, particularly isoforms like CYP2D6 and CYP3A4, which are known to metabolize phenethylamines.
Hydroxylation: CYP enzymes are also responsible for the hydroxylation of the alkyl side chains.
Oxidative Deamination: This pathway is mainly mediated by monoamine oxidase (MAO) enzymes, specifically MAO-A and MAO-B.
N-acetylation: This Phase II reaction is catalyzed by N-acetyltransferases (NATs).
Glucuronidation and Sulfation: These conjugation reactions are carried out by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively.
The following table details the predicted enzymatic mechanisms.
| Biotransformation | Enzyme Family | Specific Enzymes (Predicted) |
| O-demethylation | Cytochrome P450 | CYP2D6, CYP3A4 |
| O-depropylation | Cytochrome P450 | CYP2D6, CYP3A4 |
| Hydroxylation | Cytochrome P450 | CYP2D6, CYP3A4 |
| Oxidative Deamination | Monoamine Oxidase | MAO-A, MAO-B |
| N-acetylation | N-acetyltransferases | NAT1, NAT2 |
| Glucuronidation | UDP-glucuronosyltransferases | Various UGT isoforms |
| Sulfation | Sulfotransferases | Various SULT isoforms |
In Vitro Metabolic Stability Studies
In the absence of direct studies, the metabolic stability of this compound can be predicted based on its structural features. The presence of multiple sites susceptible to metabolism (methoxy, propoxy, and amino groups) suggests that the compound would likely have a moderate to high clearance in in vitro systems like human liver microsomes (HLMs) or hepatocytes.
The rate of metabolism would be influenced by the specific CYP and MAO enzymes involved and their respective activities in the in vitro system used. For example, if the compound is a high-affinity substrate for a highly expressed enzyme like CYP3A4, it would be expected to have a shorter half-life and lower metabolic stability. Conversely, if it is primarily metabolized by a less abundant or lower activity enzyme, its stability would be higher.
Comparison of Metabolic Profiles Across Different Non-Human Biological Systems
Metabolic profiles of xenobiotics can vary significantly across different species due to differences in the expression and activity of drug-metabolizing enzymes. For phenethylamine (B48288) derivatives, species differences in the activity of CYP enzymes (such as CYP2D6, which has a human-specific polymorphism) and MAO can lead to different metabolite ratios.
Rodents (Rat, Mouse): Rodents generally exhibit higher metabolic rates compared to humans. It is possible that in rats and mice, oxidative deamination is a more prominent pathway.
Canine: Dogs are known to have deficiencies in N-acetylation for certain substrates, which could lead to lower levels of the N-acetylated metabolite.
Non-human Primates (e.g., Cynomolgus Monkey): The metabolic profile in non-human primates is often the most predictive of human metabolism due to greater homology in drug-metabolizing enzymes.
Studies on the structurally related compound 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B) in hepatocytes from six different species (human, monkey, dog, rabbit, rat, and mouse) revealed both similarities and notable interspecies differences in the metabolites formed. For instance, a specific metabolite was identified only in mouse hepatocytes, while another was produced by human, monkey, and rabbit hepatocytes but not by dog, rat, or mouse. nih.govresearchgate.net Such variations are also plausible for the metabolism of this compound.
Forensic Chemistry and Illicit Synthesis Monitoring
Detection and Identification in Seized Chemical Materials
The unambiguous identification of 1-(3,5-Dimethoxy-4-propoxyphenyl)propan-2-amine in seized materials is the primary step in any forensic chemical analysis. Due to the vast number of possible NPS, a combination of analytical techniques is typically employed to ensure accurate identification.
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like phenethylamines. The compound would be expected to produce a characteristic mass spectrum, with fragmentation patterns that can be used for identification. High-resolution mass spectrometry (HRMS) offers even greater specificity by providing highly accurate mass measurements, which can help to elucidate the elemental composition of the molecule and its fragments. dea.gov
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in the molecule. These non-destructive techniques can often be used for rapid screening of seized materials. nih.govnih.govphotothermal.com The spectra of this compound would exhibit characteristic peaks corresponding to its aromatic ring, ether linkages, and primary amine group.
Direct Analysis in Real Time Mass Spectrometry (DART-MS) is a rapid screening technique that requires minimal to no sample preparation, making it suitable for high-throughput analysis of seized materials. acs.org
The chiral nature of this compound, due to the alpha-methyl group, means that it exists as two enantiomers. Chiral separation techniques, such as chiral chromatography, can be employed to differentiate between the enantiomers, which may have different pharmacological properties. This analysis can provide additional forensic intelligence.
| Analytical Technique | Expected Observations and Applications |
|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Provides a fragmentation pattern and retention time for identification. Key fragments would likely include the tropylium (B1234903) ion (m/z 91) and fragments resulting from cleavage of the propane-amine side chain. |
| High-Resolution Mass Spectrometry (HRMS) | Offers highly accurate mass measurements for unambiguous formula determination of the parent ion and its fragments. dea.gov |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Characteristic peaks for N-H stretching of the primary amine, C-O stretching of the methoxy (B1213986) and propoxy groups, and C-H and C=C stretching of the aromatic ring. photothermal.com |
| Raman Spectroscopy | Complementary to FTIR, with strong signals for non-polar bonds. Useful for identifying the aromatic ring and the alkyl chain. nih.govnih.gov |
| Direct Analysis in Real Time Mass Spectrometry (DART-MS) | Rapid screening of samples with minimal preparation, providing a quick presumptive identification based on the protonated molecule's mass. acs.org |
| Chiral Chromatography | Separation and identification of the individual enantiomers, which can be crucial for linking different seizures or understanding the synthetic process. |
Impurity Profiling and Forensic Signatures for Synthetic Route Determination
Impurity profiling is a powerful tool in forensic chemistry that can provide intelligence on the synthetic route used to produce a seized drug. nih.gov By identifying characteristic by-products, unreacted starting materials, and reagents, it is possible to link different drug seizures to a common manufacturing source. nih.gov
A plausible and documented synthesis of this compound starts from syringaldehyde (B56468). wikipedia.org This process typically involves:
Alkylation of the hydroxyl group of syringaldehyde with n-propyl iodide to form 3,5-dimethoxy-4-propoxybenzaldehyde (B13935688).
A Henry reaction (nitroaldol condensation) with nitroethane to yield 1-(3,5-dimethoxy-4-propoxyphenyl)-2-nitropropene.
Reduction of the nitrostyrene (B7858105) intermediate to the final amine product. chemrxiv.orgmdma.chnih.gov
Each of these steps can introduce specific impurities into the final product. For instance, incomplete alkylation could leave traces of syringaldehyde. The condensation with nitroethane may result in side-products, and the final reduction step can produce a variety of by-products depending on the reducing agent used. chemrxiv.orgmdma.chnih.gov
| Synthetic Step | Potential Impurities and Forensic Signatures |
|---|---|
| Alkylation of Syringaldehyde | Unreacted syringaldehyde, di-n-propyl ether. |
| Henry Reaction (Condensation with Nitroethane) | Unreacted 3,5-dimethoxy-4-propoxybenzaldehyde, unreacted nitroethane, and potential side-products from the condensation reaction. |
| Reduction of Nitrostyrene | Unreacted 1-(3,5-dimethoxy-4-propoxyphenyl)-2-nitropropene, corresponding oxime and ketone, and other reduction by-products specific to the reducing agent used (e.g., lithium aluminum hydride, sodium borohydride). chemrxiv.orgmdma.chnih.gov |
Strategies for Monitoring Precursor Chemical Diversion
Preventing the diversion of precursor chemicals is a key strategy in combating the illicit manufacture of synthetic drugs. For this compound, the primary precursors of concern are syringaldehyde and its derivative, 3,5-dimethoxy-4-propoxybenzaldehyde.
Syringaldehyde is a naturally occurring organic compound and is not currently under international control as a drug precursor. nih.govwikipedia.orgthegoodscentscompany.comsigmaaldrich.com However, its use in the synthesis of psychoactive substances necessitates monitoring of its trade. Strategies for monitoring non-scheduled chemicals often rely on voluntary cooperation between law enforcement and the chemical industry. unodc.orgglobalcoalition.usincb.orgincb.org This can include:
Public-Private Partnerships: Collaboration with chemical suppliers to identify and report suspicious orders. unodc.org
Surveillance Lists: Inclusion of syringaldehyde and related compounds on national or regional monitoring lists to track their import, export, and domestic sale. unodc.org
Intelligence Sharing: International cooperation through organizations like the International Narcotics Control Board (INCB) to share information on suspicious transactions and trafficking trends of non-scheduled chemicals. incb.orgincb.org
The immediate precursor, 3,5-dimethoxy-4-propoxybenzaldehyde, is less common commercially and may be synthesized clandestinely from syringaldehyde, making the monitoring of syringaldehyde even more critical.
Application of Chemometrics and Machine Learning in NPS Profiling
For this compound, chemometric methods can be applied to spectroscopic and spectrometric data to:
Classify the substance: Differentiate it from other phenethylamines and NPS based on its spectral fingerprint.
Link seizures: Identify batches of the drug that were produced using the same synthetic method by comparing their impurity profiles.
Principal Component Analysis (PCA) and Partial Least Squares Discriminant Analysis (PLS-DA) are two common chemometric techniques used for these purposes. mdpi.comnews-medical.net
| Technique | Application in NPS Profiling |
|---|---|
| Principal Component Analysis (PCA) | Unsupervised pattern recognition to visualize clustering of samples based on their chemical profiles (e.g., from GC-MS or spectroscopic data). mdpi.com |
| Partial Least Squares Discriminant Analysis (PLS-DA) | Supervised classification method to build models that can predict the synthetic route or origin of a sample based on its impurity profile. mdpi.com |
| Artificial Neural Networks (ANN) | Machine learning models for classifying NPS based on their mass spectral or spectroscopic data. mdpi.com |
| Support Vector Machines (SVM) | Another powerful machine learning algorithm for classification and regression analysis, applicable to NPS identification from complex analytical data. mdpi.com |
Future Research Directions
Development of Novel Synthetic Methodologies for Related Analogs
Future research should prioritize the development of flexible and efficient synthetic strategies to generate a diverse library of analogs based on the 1-(3,5-Dimethoxy-4-propoxyphenyl)propan-2-amine scaffold. The exploration of structure-activity relationships (SAR) is contingent upon the availability of a wide range of structurally varied but related molecules.
Key areas for synthetic exploration could include:
Varying the 4-position alkoxy group: Systematic modification of the propoxy chain (e.g., ethoxy, butoxy, isopropoxy) could reveal important insights into how lipophilicity and steric bulk in this region influence biological activity.
Altering the phenyl ring substitution: Introducing or modifying substituents at other positions on the aromatic ring could modulate electronic properties and receptor interactions.
Modifying the propane (B168953) side-chain: Exploration of alpha- and beta-position modifications on the side-chain, including methylation or cyclization, could lead to conformationally constrained analogs with potentially altered selectivity and potency. nih.gov
Modern synthetic approaches such as photocatalytic Ni-catalyzed cross-electrophile coupling could offer mild and modular routes to access a broad range of β-phenethylamine scaffolds that are otherwise difficult to synthesize. acs.org The use of chiral auxiliaries, like enantiomeric 1-phenylethylamine, could be employed to develop stereoselective syntheses, allowing for the investigation of individual enantiomers. mdpi.com
Table 1: Potential Synthetic Strategies for Novel Analogs
| Target Modification | Proposed Synthetic Approach | Rationale |
| Alkoxy Chain Variation | Williamson ether synthesis with varied alkyl halides on a 4-hydroxy precursor. | To systematically probe the effect of lipophilicity and size at the 4-position. |
| Ring Substitution | Electrophilic aromatic substitution on precursor molecules. | To explore the electronic and steric requirements for receptor binding. |
| Side-Chain Homologation | Reductive amination of corresponding longer-chain ketones. | To investigate the impact of the distance between the amine and the phenyl ring. |
| Stereoselective Synthesis | Asymmetric synthesis using chiral auxiliaries or catalysts. | To isolate and study the pharmacological properties of individual stereoisomers. mdpi.com |
Advances in High-Throughput Analytical Platforms for Comprehensive Characterization
The rapid and accurate characterization of newly synthesized analogs is crucial. Future research must leverage and refine high-throughput analytical platforms to accelerate the Design-Make-Test-Analyze (DMTA) cycle. virscidian.com
The emergence of new psychoactive substances (NPS) has driven significant innovation in analytical chemistry. thermofisher.com Techniques like ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS) are invaluable for the structural elucidation and quantification of phenethylamine (B48288) derivatives. researchgate.net For rapid screening, direct analysis in real time (DART) mass spectrometry offers a high-throughput solution, capable of analyzing samples in under 30 seconds. nih.gov
Future platforms should integrate multiple analytical techniques to provide a comprehensive profile of each compound.
Table 2: Comparison of High-Throughput Analytical Techniques
| Technique | Primary Application | Throughput | Key Advantages |
| LC-MS/MS | Quantification and identification in complex matrices (e.g., biological fluids). | High | Excellent sensitivity and selectivity. researchgate.net |
| HRMS (e.g., Orbitrap) | Structure elucidation of unknown compounds and metabolites. thermofisher.com | Medium-High | High mass accuracy allows for confident formula determination. |
| DART-MS | Rapid screening of raw materials and reaction mixtures. | Very High | Minimal to no sample preparation required. nih.gov |
| Raman Spectroscopy | Non-destructive identification of solid samples, including isomers. | High | Distinguishes between structurally similar analogs and regioisomers. |
Refinement of Computational Models for Predictive Chemistry
In silico methods are poised to revolutionize the study of psychoactive compounds by predicting their properties before synthesis, thereby saving significant time and resources. nih.gov Future research should focus on developing and refining computational models specifically tailored to substituted phenethylamines.
Quantitative Structure-Activity Relationship (QSAR) models can establish mathematical relationships between chemical structures and their biological activities. nih.gov By training these models on existing data from known phenethylamines, it may be possible to predict the receptor affinity or functional activity of novel analogs of this compound.
Machine Learning and Artificial Intelligence (AI) have emerged as powerful tools for accelerating drug discovery. nih.govnih.gov AI algorithms can analyze vast datasets to identify complex patterns and build predictive models for properties ranging from receptor binding to potential hallucinogenic activity. nih.govnih.gov These models could be used to virtually screen large libraries of potential analogs and prioritize the most promising candidates for synthesis. nih.gov The development of such predictive tools is desirable for designing new molecules with specific activity profiles. nih.gov
Table 3: Applications of Computational Models in Analog Design
| Computational Method | Application | Predicted Outcome |
| Molecular Docking | Simulating the binding of analogs to target receptors (e.g., 5-HT2A). | Binding affinity, binding pose, key interactions. |
| 3D-QSAR | Relating 3D molecular fields to biological activity. nih.gov | Potency, receptor subtype selectivity. |
| Machine Learning | Training models on large chemical and biological datasets. nih.gov | Classification (e.g., agonist/antagonist), prediction of activity, potential for off-target effects. nih.gov |
| Molecular Dynamics | Simulating the dynamic behavior of the ligand-receptor complex over time. | Stability of binding, conformational changes. |
Exploration of In Vitro Biotransformation Pathways and Enzyme Specificity
Understanding the metabolic fate of this compound is essential for interpreting its pharmacological profile. Future research should employ in vitro models to identify key metabolic pathways and the enzymes responsible. Phenethylamines are known to undergo extensive metabolism, primarily through O-dealkylation, hydroxylation, and oxidative deamination. scispace.com
Studies using human liver microsomes (HLMs) can provide a comprehensive overview of Phase I metabolic reactions. The main biotransformation steps for related NBOMe compounds have been identified using this model and include oxidative N-dealkylation and O-demethylation. scispace.com Subsequent experiments with specific recombinant cytochrome P450 (CYP) enzymes can then pinpoint the specific isoforms involved (e.g., CYP2D6, CYP3A4, CYP1A2). researchgate.net
Recent research into the biosynthesis of mescaline in peyote has identified specific O-methyltransferases and an N-methyltransferase with broad substrate specificity. researchgate.netnih.govnih.gov Investigating whether these or similar human enzymes can metabolize the target compound or its analogs would be a fruitful avenue of research. Furthermore, the role of enzymes like transglutaminase 2, which may mediate covalent binding of phenethylamines to proteins, presents a novel area for exploration. nih.govnih.govbiorxiv.org
Table 4: Proposed In Vitro Metabolism Studies
| Experimental System | Objective | Potential Findings |
| Human Liver Microsomes | Identify major Phase I metabolites. | Detection of hydroxylated, de-propylated, and deaminated products. scispace.com |
| Recombinant CYP Enzymes | Determine the specific CYP isoforms responsible for metabolism. | Identification of key enzymes (e.g., CYP2D6) involved in clearance. researchgate.net |
| Hepatocyte Co-cultures | Investigate both Phase I and Phase II (conjugation) metabolism. | Identification of glucuronide or sulfate (B86663) conjugates. researchgate.net |
| Specific Enzyme Assays | Explore the role of other enzymes (e.g., MAO, N-methyltransferases). | Quantify the contribution of different enzymatic pathways to overall metabolism. nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
